1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine
Description
1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine is a synthetic organic compound featuring a thiophene ring substituted with a 4-(trifluoromethyl)phenyl group at the 4-position and an ethanamine moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions, making it a candidate for pharmacological applications. Its synthesis typically involves cross-coupling reactions between thiophene precursors and aryl halides, followed by functionalization of the amine group .
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NS/c1-8(17)12-6-10(7-18-12)9-2-4-11(5-3-9)13(14,15)16/h2-8H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBXBUQMSZTJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Ethanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Ethanamine derivatives, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent.
Comparison with Similar Compounds
Structural Analogs
Thiophene-Containing Ethanamine Derivatives
- 2-(Thiophen-2-yl)ethanamine (2-Thiopheneethylamine): Structure: Simpler analog lacking the 4-(trifluoromethyl)phenyl substituent. CAS: 304.75 (as per molecular weight in ).
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine :
- 1-(3,5-Dimethoxyphenyl)ethanamine: Structure: Replaces thiophene with a dimethoxyphenyl group. CAS: 97294-78-3.
Piperazine-Linked Analogs
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) :
- Structure : Incorporates a piperazine ring and a ketone linker.
- Synthesis : Prepared via nucleophilic substitution between 4-(thiophen-2-yl)butyl mesylate and 1-(4-(trifluoromethyl)phenyl)piperazine .
- Pharmacology : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors, suggesting CNS applications .
1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine (Compound 19) :
Pharmacological Analogs
Thiophene Fentanyl Hydrochloride
- Structure : Contains a thiophene ring but is part of the fentanyl opioid class.
- CAS : [2306823-39-0].
- Key Difference : Binds to μ-opioid receptors with high potency; the target compound lacks the anilidopiperidine core required for opioid activity .
Controlled Substances with Thiophene Moieties
- 1-(Thiophen-2-yl)-2-methylaminopropane: Regulatory Status: Listed as a controlled substance in San Diego due to structural similarity to amphetamine derivatives . Key Difference: The methylaminopropane chain may confer stimulant or hallucinogenic properties absent in the target compound .
Physicochemical Properties
| Compound | LogP | Molecular Weight | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 285.3 g/mol | 3 |
| 2-(Thiophen-2-yl)ethanamine | 1.2 | 127.2 g/mol | 2 |
| Thiophene Fentanyl Hydrochloride | 4.5 | 434.9 g/mol | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
